An In-depth Technical Guide to the Physicochemical Properties of 8-(tert-Butyl)chroman-4-amine
An In-depth Technical Guide to the Physicochemical Properties of 8-(tert-Butyl)chroman-4-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 8-(tert-Butyl)chroman-4-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted data with established analytical methodologies for analogous structures. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide establishes a robust framework for its empirical characterization. We present detailed, field-proven protocols for structural confirmation, purity assessment, and the determination of key physicochemical parameters, emphasizing the causal reasoning behind experimental design. All discussions are grounded in authoritative principles of analytical chemistry and supported by relevant literature.
Introduction and Rationale
8-(tert-Butyl)chroman-4-amine belongs to the chromanamine class of compounds, a scaffold that is a recurring motif in medicinal chemistry and materials science. The chroman core, a bicyclic ether, imparts a unique conformational rigidity, while the amine functionality at the 4-position serves as a critical anchor for molecular interactions and a center for salt formation. The bulky tert-butyl group at the 8-position significantly influences the molecule's lipophilicity and steric profile, which can profoundly impact its absorption, distribution, metabolism, and excretion (ADME) properties in a drug development context.
A thorough understanding of physicochemical properties such as solubility, pKa, and lipophilicity (logP) is not merely academic; it is a fundamental prerequisite for successful formulation, dose-form design, and predicting in vivo behavior. This guide serves as a foundational resource for any research program involving 8-(tert-Butyl)chroman-4-amine, providing both the known (predicted) data and the practical, validated methodologies required to determine its complete physicochemical profile.
Molecular Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its identity and fundamental properties. For 8-(tert-Butyl)chroman-4-amine, this involves its unique identifiers and core calculated or predicted physical constants.
Chemical Structure and Identifiers
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Chemical Name: 8-(tert-Butyl)chroman-4-amine
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Molecular Formula: C₁₃H₁₉NO[1]
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Canonical SMILES: CC(C)(C)C1=CC=CC2=C1OC(CC2)N
The structure features a chroman ring system with a bulky, non-polar tert-butyl group on the aromatic ring and a primary amine on the chiral center of the dihydropyran ring.
Caption: Chemical structure of 8-(tert-Butyl)chroman-4-amine.
Predicted Physicochemical Data
Direct experimental data for this compound is not widely published. The following table summarizes key properties derived from predictive algorithms, which provide a crucial starting point for experimental design.
| Property | Predicted Value | Source |
| Molecular Weight | 205.30 g/mol | ChemicalBook[1] |
| Boiling Point | 281.5 ± 40.0 °C | ChemicalBook[1][4] |
| Density | 1.018 ± 0.06 g/cm³ | ChemicalBook[1][4] |
| pKa (Basic) | 8.83 ± 0.20 | ChemicalBook[1][4] |
| Storage Temp. | 2-8°C | ChemicalBook[1][4] |
Note: These values are computational predictions and require experimental verification.
Analytical Characterization: A Validated Approach
This section outlines the authoritative, step-by-step protocols for the comprehensive analytical characterization of 8-(tert-Butyl)chroman-4-amine. The causality behind each step is explained to provide a framework that is both instructional and self-validating.
Purity and Identity Confirmation via HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for confirming the identity and assessing the purity of novel compounds. For a primary amine like our target molecule, derivatization is often unnecessary for MS detection but crucial for UV detection.
Workflow for HPLC-MS Analysis
Caption: Workflow for purity and identity confirmation by HPLC-MS.
Detailed HPLC-MS Protocol:
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Sample Preparation: Accurately weigh ~1 mg of 8-(tert-Butyl)chroman-4-amine and dissolve it in 1 mL of a 50:50 methanol/water mixture to create a 1 mg/mL stock solution. Further dilute to 10 µg/mL for analysis.
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Rationale: A methanol/water mixture is an excellent starting point for dissolving a moderately polar compound and ensuring compatibility with the reversed-phase mobile phase.
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Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Rationale: A C18 column provides sufficient hydrophobic retention for the chroman structure.
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Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
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Rationale: Formic acid is a volatile modifier that acidifies the mobile phase, ensuring the primary amine is protonated (-NH₃⁺). This improves peak shape and provides protons for efficient electrospray ionization (ESI) in positive mode.
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Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 5% B for 5 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection:
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UV Detector: Monitor at 254 nm.
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Mass Spectrometer: Use Electrospray Ionization in Positive Mode (ESI+).
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Scan Range: m/z 50-500.
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Rationale: ESI+ is ideal for basic compounds like amines. We expect to see the protonated parent ion [M+H]⁺.
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Data Interpretation:
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Purity: Calculate the area percentage of the main peak in the UV chromatogram.
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Identity: Confirm the presence of the target ion at m/z 206.15 (C₁₃H₁₉NO + H⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[5]
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Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure confirmation. While specific spectra for this compound are not published, the expected chemical shifts can be inferred from general principles and data from related chroman derivatives.[1][4][6]
Detailed NMR Acquisition Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Rationale: CDCl₃ is a standard, non-protic solvent for many organic molecules.
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¹H NMR Acquisition (400 MHz):
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Acquire a standard proton spectrum.
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Expected Signals:
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tert-Butyl Protons: A sharp singlet at ~1.3-1.5 ppm (9H).
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Aromatic Protons: Signals in the range of ~6.8-7.5 ppm (3H), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
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Heterocyclic Protons (C2-H₂, C3-H₂, C4-H): Complex multiplets between ~1.8-4.5 ppm. The proton at C4 (adjacent to the amine) will likely be a multiplet around 4.0-4.3 ppm. The protons at C2 (adjacent to the ether oxygen) will also be downfield.
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Amine Protons: A broad singlet (2H) that may be exchanged with D₂O. Its chemical shift can vary widely.
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¹³C NMR Acquisition (100 MHz):
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Acquire a proton-decoupled carbon spectrum.
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Expected Signals:
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tert-Butyl Carbons: Two signals, one quaternary (~34 ppm) and one methyl (~31 ppm).
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Aromatic Carbons: Six signals in the ~115-155 ppm range.
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Heterocyclic Carbons: Signals for C2, C3, and C4, typically in the ~25-70 ppm range.
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2D NMR (COSY, HSQC):
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Run Correlation Spectroscopy (COSY) to establish H-H coupling networks, particularly within the heterocyclic ring.
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Run Heteronuclear Single Quantum Coherence (HSQC) to correlate protons directly to their attached carbons.
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Mass Spectrometry Fragmentation Analysis
Understanding the fragmentation pattern is crucial for structural confirmation and for identifying metabolites in future studies. Based on related structures, a predictable fragmentation pattern can be proposed.[7]
Predicted ESI-MS/MS Fragmentation:
The primary fragmentation pathway for the protonated molecule (m/z 206.15) would likely involve the heterocyclic ring.
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Loss of Ammonia (NH₃): A neutral loss of 17 Da, leading to a fragment at m/z 189.15.
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Ring Opening: Cleavage of the C4-C4a or O-C2 bond followed by rearrangement could lead to various smaller fragments.
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Loss of Isobutylene: Fragmentation of the tert-butyl group (loss of 56 Da) is also possible under higher collision energy, leading to a fragment at m/z 150.10.
Conclusion
8-(tert-Butyl)chroman-4-amine is a molecule of potential interest with a distinct physicochemical profile dictated by its chromanamine core and bulky tert-butyl substituent. While comprehensive experimental data remains to be published, this guide provides a robust framework for its characterization. The predicted properties—a boiling point around 281°C and a pKa of approximately 8.8—suggest a moderately basic, high-boiling liquid or low-melting solid. The established analytical protocols for HPLC-MS, NMR, and MS/MS, derived from authoritative methods for analogous compounds, provide a clear and validated pathway for researchers to confirm its identity, purity, and detailed structural features. This foundational knowledge is critical for enabling further research into its potential applications in drug discovery and development.
References
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. 2020;25(9):2061. Available at: [Link]
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Holmberg, G. A. & Axberg, J. The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. 2023;28(14):5479. Available at: [Link]
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Tert-Butylamine | C4H11N | CID 6385. PubChem. Available at: [Link]
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(S)-8-Methylchroman-4-amine | C10H13NO | CID 51557108. PubChem. Available at: [Link]
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Wu, X., Sudhakar, H. K., Alcock, L. J., & Lau, Y. H. (n.d.). ChemRxiv. Available at: [Link]
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Separation of 4-Amino-1-hydroxy-2-phenoxyanthraquinone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. 2020;1609:460536. Available at: [Link]
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